molecular formula C12H11NO2 B15069385 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid

4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid

Cat. No.: B15069385
M. Wt: 201.22 g/mol
InChI Key: ROMZSOAXAWLFTJ-UHFFFAOYSA-N
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Description

4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a p-tolyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-toluidine with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and subsequent oxidation to form the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15)

InChI Key

ROMZSOAXAWLFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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